Bullatalicin
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Overview
Description
Purpureacin-1 is a polyketide.
Bullatanocin, also known as annonin iv or cherimolin 2, belongs to the class of organic compounds known as annonaceous acetogenins. These are waxy derivatives of fatty acids (usually C32 or C34), containing a terminal carboxylic acid combined with a 2-propanol unit at the C-2 position to form a methyl- substituted alpha, beta-unsaturated-gamma-lactone. One of their interesting structural features is a single, adjacent, or nonadjacent tetrahydrofuran (THF) or tetrahydropyran (THP) system with one or two flanking hydroxyl group(s) at the center of a long hydrocarbon chain. Bullatanocin exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Bullatanocin has been primarily detected in urine. Within the cell, bullatanocin is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, bullatanocin can be found in alcoholic beverages and fruits. This makes bullatanocin a potential biomarker for the consumption of these food products.
Scientific Research Applications
Cytotoxic Activities in Cancer Research
Bullatalicin, identified as a bioactive acetogenin from Annona bullata, has shown promising results in cancer research. This compound exhibits potent and selective cytotoxic activities against certain human tumor cell lines. It demonstrates effectiveness with ED50 values as low as 10^−7 mcg/ml, highlighting its potential as a therapeutic agent in oncology (Hui et al., 1989).
Potential as an Inhibitor in Colon Cancer
Comparison with Other Acetogenins
Research comparing Bullatalicin with other acetogenins like Bullatanocin and Bullatalicinone reveals its superior cytotoxic potencies. In studies, Bullatalicin showed effectiveness 10,000 times that of adriamycin in lung and colon cancer cell lines, positioning it as a remarkably potent compound in cancer treatment (Gu et al., 1993).
Structural and Chemical Studies
Further structural and chemical studies of Bullatalicin have been conducted to understand its properties better. These studies have been crucial in elucidating the compound's structure and potential for therapeutic applications (Fang et al., 1993).
Insecticidal Properties
In addition to its applications in cancer research, Bullatalicin has been studied for its insecticidal properties. It has shown potent toxicity against insecticide-susceptible and resistant strains of German cockroaches, suggesting its potential as a natural pesticide (Alali et al., 1998).
properties
CAS RN |
152323-84-7 |
---|---|
Product Name |
Bullatalicin |
Molecular Formula |
C37H66O8 |
Molecular Weight |
638.9 g/mol |
IUPAC Name |
4-[9-[5-[1,4-dihydroxy-4-[5-(1-hydroxyundecyl)oxolan-2-yl]butyl]oxolan-2-yl]-2-hydroxynonyl]-2-methyl-2H-furan-5-one |
InChI |
InChI=1S/C37H66O8/c1-3-4-5-6-7-8-12-15-18-31(39)35-23-24-36(45-35)33(41)21-20-32(40)34-22-19-30(44-34)17-14-11-9-10-13-16-29(38)26-28-25-27(2)43-37(28)42/h25,27,29-36,38-41H,3-24,26H2,1-2H3 |
InChI Key |
HKMBLJVHVBJAIH-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCC(C1CCC(O1)C(CCC(C2CCC(O2)CCCCCCCC(CC3=CC(OC3=O)C)O)O)O)O |
Canonical SMILES |
CCCCCCCCCCC(C1CCC(O1)C(CCC(C2CCC(O2)CCCCCCCC(CC3=CC(OC3=O)C)O)O)O)O |
melting_point |
107-109°C |
physical_description |
Solid |
synonyms |
bullatalicin |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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